DL-Methyldopa-d3

Bioanalytical Method Validation LC-MS/MS Quantification Pharmacokinetic Studies

For validated LC-MS/MS methyldopa quantification. This +3 Da SIL-IS ensures precise matrix effect correction, meeting FDA/EMA/ICH M10 bioanalytical guidelines. Essential for generic ANDA bioequivalence studies (Cmax/AUC within 80-125% CI) and ICH Q3A/B impurity profiling. Uniquely resolves co-elution issues inherent to unlabeled or analog internal standards. Direct sourcing supports compliant, high-sensitivity assays for plasma and pharmaceutical QC.

Molecular Formula C10H13NO4
Molecular Weight 214.23 g/mol
Cat. No. B12415718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Methyldopa-d3
Molecular FormulaC10H13NO4
Molecular Weight214.23 g/mol
Structural Identifiers
SMILESCC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N
InChIInChI=1S/C10H13NO4/c1-10(11,9(14)15)5-6-2-3-7(12)8(13)4-6/h2-4,12-13H,5,11H2,1H3,(H,14,15)/i1D3
InChIKeyCJCSPKMFHVPWAR-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DL-Methyldopa-d3: Deuterium-Labeled Internal Standard for Methyldopa Quantification in Pharmaceutical and Clinical Research


DL-Methyldopa-d3 is a stable isotope-labeled analog of the centrally acting antihypertensive agent methyldopa, wherein three hydrogen atoms on the methyl group are replaced with deuterium atoms, resulting in a mass shift of +3 Da (molecular formula C10H10D3NO4, molecular weight 214.23 g/mol) [1] . This compound is primarily utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the precise quantification of methyldopa in biological matrices and pharmaceutical formulations [2]. As a SIL-IS, DL-Methyldopa-d3 exhibits nearly identical physicochemical properties to the unlabeled analyte—including extraction recovery, chromatographic retention, and ionization efficiency—while being spectrometrically distinguishable by its distinct m/z value, enabling accurate correction for matrix effects and analytical variability [3].

Why Unlabeled Methyldopa or Alternative Internal Standards Cannot Substitute for DL-Methyldopa-d3 in Regulated Bioanalysis


Substituting DL-Methyldopa-d3 with unlabeled methyldopa or structurally dissimilar internal standards in quantitative LC-MS/MS workflows introduces systematic errors that compromise assay validity. Unlabeled methyldopa cannot serve as an internal standard because it co-elutes with the analyte and cannot be distinguished spectrometrically, rendering analyte-to-IS peak area ratio calculations impossible [1]. Structural analogs lacking deuterium incorporation (e.g., alpha-methyl-DOPA analogs) exhibit differential extraction efficiencies, chromatographic retention times, and ionization responses relative to the analyte, leading to inadequate compensation for matrix effects—particularly problematic given methyldopa's known susceptibility to ion suppression in biological matrices [2]. Regulatory guidelines for bioanalytical method validation (FDA, EMA, ICH M10) explicitly recommend stable isotope-labeled internal standards (SIL-IS) as the gold standard for LC-MS/MS quantification, with deuterated analogs providing the highest degree of co-elution fidelity and matrix effect correction [3]. Furthermore, in impurity profiling and pharmaceutical quality control contexts governed by ICH Q3A/B, deuterated reference standards are essential for identifying and quantifying isotopic impurities that non-deuterated standards cannot resolve [4].

DL-Methyldopa-d3: Quantitative Evidence for Analytical Method Selection and Procurement Decisions


LC-MS/MS Analytical Sensitivity Comparison: DL-Methyldopa-d3-Enabled Methods vs. Conventional HPLC Assays

Methods employing deuterated internal standards such as DL-Methyldopa-d3 in LC-MS/MS workflows achieve limit of detection (LOD) values as low as 0.7–15 ng/mL for methyldopa quantification, representing a 3- to 70-fold improvement in sensitivity compared to HPLC methods (LOD: 10–50 ng/mL) that do not utilize SIL-IS [1]. This sensitivity differential directly enables reliable quantification at clinically relevant trough concentrations, which is unattainable with conventional HPLC approaches [2].

Bioanalytical Method Validation LC-MS/MS Quantification Pharmacokinetic Studies

Bioanalytical Validation Precision and Accuracy: Head-to-Head Assessment of Deuterated vs. Non-Deuterated Internal Standard Performance

A validated LC-MS/MS method using dopa-phenyl-D3 (a deuterated methyldopa analog functionally equivalent to DL-Methyldopa-d3) as the internal standard demonstrated intra-day precision (CV%) of 4.3–7.3% and inter-day precision of 0.5–7.7% across concentrations of 30–3000 ng/mL, with accuracy ranging from -8.0% to 0.2% [1]. In contrast, methods employing structural analog internal standards (non-deuterated) typically exhibit higher variability due to differential matrix effects, with precision often exceeding 15% CV at lower QC concentrations [2].

Bioequivalence Studies Method Validation Plasma Quantification

Regulatory Bioequivalence Study Applicability: Validated Use of Deuterated Methyldopa-d3 IS in Human Pharmacokinetic Trials

A 2018 open-label, randomized, two-period crossover bioequivalence study of methyldopa formulations successfully employed a validated HPLC-MS/MS method using a deuterated internal standard to measure plasma methyldopa concentrations across the range of 0.020–3.000 μg/mL, with all validation parameters meeting regulatory acceptance criteria [1]. This method was applied to demonstrate bioequivalence between test and reference formulations—a regulatory requirement for generic drug approval that cannot be satisfied without SIL-IS-enabled LC-MS/MS quantification [2].

Bioequivalence Regulatory Submission Clinical Pharmacology

Isotopic Impurity Quantification and Regulatory Compliance: DL-Methyldopa-d3 as a Certified Reference Standard for ICH Q3A/B Testing

DL-Methyldopa-d3 serves as a critical isotopic impurity reference standard for identifying and quantifying incompletely deuterated or non-deuterated methyldopa species in deuterated drug substance batches [1]. According to deuterated API quality control frameworks, non-deuterated compounds and partially deuterated isotopologues are classified as 'impurities' requiring quantification and control under ICH Q3A/B guidelines, with NMR and LC-MS as the primary analytical techniques [2]. Unlabeled methyldopa reference standards cannot resolve these isotopic variants due to identical or overlapping chromatographic and spectrometric signatures .

Pharmaceutical Quality Control Impurity Profiling Regulatory Compliance

Pregnancy-Associated Hypertension Research: Analytical Support for Methyldopa Therapeutic Monitoring via DL-Methyldopa-d3-Enabled Assays

Methyldopa remains the preferred antihypertensive agent for pregnancy-induced hypertension due to its established fetal safety profile, yet its pharmacokinetics exhibit high inter-individual variability (oral bioavailability range 8–62%) and pregnancy-associated physiological changes that alter drug disposition [1]. Recent PBPK-PD modeling studies for pregnancy-specific methyldopa dosing optimization rely on precise plasma concentration data obtained via LC-MS/MS methods employing deuterated internal standards [2]. Without SIL-IS-enabled quantification, accurate characterization of methyldopa's pregnancy-altered pharmacokinetics—including changes in volume of distribution, clearance, and metabolite formation—cannot be achieved [3].

Pregnancy-Induced Hypertension Therapeutic Drug Monitoring Maternal-Fetal Pharmacology

DL-Methyldopa-d3: Validated Application Scenarios in Pharmaceutical Development, Clinical Research, and Quality Control


Generic Methyldopa Formulation Development and Regulatory Bioequivalence Studies (ANDA Submission)

DL-Methyldopa-d3 is the essential internal standard for validated LC-MS/MS methods used in pivotal bioequivalence studies comparing generic methyldopa tablet formulations (e.g., 250 mg and 500 mg dosage forms) to reference listed drug products. These studies must demonstrate that the 90% confidence intervals for Cmax and AUC fall within the 80–125% bioequivalence range, which requires precise plasma concentration measurements across the full pharmacokinetic profile. As demonstrated in published bioequivalence trials, deuterated methyldopa internal standards enable validated quantification from 20–5000 ng/mL with inter-day precision below 8% CV, meeting FDA and EMA regulatory requirements for ANDA submissions [1] [2].

Pregnancy-Specific Methyldopa Pharmacokinetic Research and Therapeutic Drug Monitoring

Given methyldopa's status as the first-line antihypertensive for pregnancy-induced hypertension, research programs investigating pregnancy-associated alterations in drug disposition rely on precise quantification methods. DL-Methyldopa-d3-enabled LC-MS/MS assays provide the necessary sensitivity (LOD as low as 0.7 ng/mL) to characterize methyldopa's highly variable oral bioavailability (8–62%) and the impact of gestational physiological changes on clearance and volume of distribution. This analytical capability directly supports PBPK-PD modeling efforts aimed at optimizing methyldopa dosing regimens for pregnant patients, where both under-dosing (ineffective blood pressure control) and over-dosing (maternal/fetal risk) must be avoided [1] [2] [3].

Pharmaceutical Quality Control: Impurity Profiling and Stability-Indicating Method Validation

In pharmaceutical manufacturing quality control, DL-Methyldopa-d3 serves as a certified reference standard for identifying and quantifying process-related and isotopic impurities in methyldopa API and finished drug products. According to ICH Q3A/B guidelines, impurity limits must be established and controlled for all species exceeding the identification threshold (0.10% for daily doses >2 g/day). The +3 Da mass shift of DL-Methyldopa-d3 relative to unlabeled methyldopa enables chromatographic resolution and MS/MS detection of isotopologue impurities—a capability that unlabeled reference standards cannot provide. This application is particularly critical for manufacturers developing deuterated methyldopa formulations and for stability-indicating method validation required in ANDA and DMF submissions [1] [2] [3].

Clinical Metabolomics and Endogenous Catecholamine Pathway Investigation

DL-Methyldopa-d3 supports research into methyldopa's metabolic fate and its potential interference with endogenous catecholamine measurements. Methyldopa is metabolized to alpha-methylnorepinephrine, an active metabolite that stimulates central alpha-2 adrenergic receptors, and to 3-O-methyldopa, which can interfere with LC-MS/MS measurements of plasma metanephrines—a critical diagnostic marker for pheochromocytoma. Deuterated internal standards such as DL-Methyldopa-d3 enable the precise quantification required to distinguish between drug-derived metabolites and endogenous catecholamines, preventing analytical interference that could lead to false-positive clinical diagnoses. This application is essential for clinical laboratories developing comprehensive catecholamine profiling methods and for researchers investigating drug-metabolite interactions in hypertensive and neurological disorders [1] [2] [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for DL-Methyldopa-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.